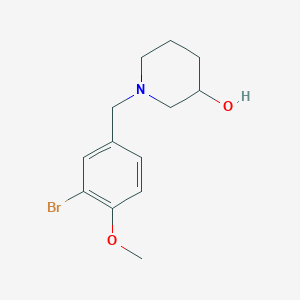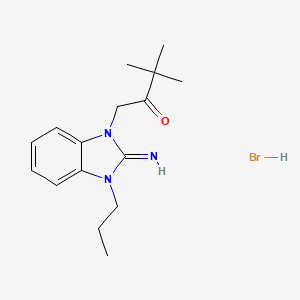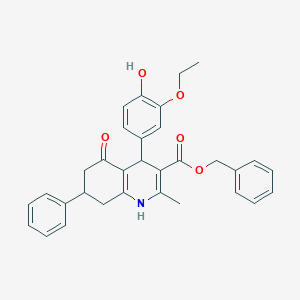
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone, also known as CNQX, is a potent and selective antagonist of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and glutamate receptors play a crucial role in synaptic transmission and plasticity. CNQX is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mécanisme D'action
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone is a selective antagonist of AMPA/kainate glutamate receptors. It binds to the receptor and blocks the binding of glutamate, thereby inhibiting the excitatory neurotransmission. 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone has a higher affinity for AMPA receptors than kainate receptors, and it is also more potent than other non-competitive antagonists of glutamate receptors.
Biochemical and Physiological Effects
The blockade of AMPA/kainate glutamate receptors by 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone leads to several biochemical and physiological effects. It inhibits the depolarization of postsynaptic neurons, reduces the influx of calcium ions, and decreases the release of neurotransmitters. 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone also modulates the activity of ion channels and receptors, such as NMDA receptors, GABA receptors, and voltage-gated calcium channels.
Avantages Et Limitations Des Expériences En Laboratoire
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone has several advantages for lab experiments. It is a potent and selective antagonist that can be used to investigate the role of glutamate receptors in various physiological and pathological processes. It has a well-established synthesis method and is commercially available. However, 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone also has some limitations. It is a non-competitive antagonist that does not completely block the activity of AMPA/kainate receptors. It can also have off-target effects on other ion channels and receptors. Therefore, it is important to use 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone in combination with other pharmacological tools and genetic manipulations to obtain more specific and reliable results.
Orientations Futures
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone has been extensively used in scientific research, but there are still several directions for future studies. One area of interest is the role of AMPA/kainate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more selective and potent antagonists of glutamate receptors that can be used to target specific subtypes of receptors. Finally, the use of 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone in combination with other techniques, such as optogenetics and imaging, can provide more detailed insights into the function of glutamate receptors in the brain.
Méthodes De Synthèse
The synthesis of 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone involves several steps, starting with the reaction of 2-nitrobenzaldehyde with cyclohexylamine to form 2-(cyclohexylamino)-3-nitrobenzaldehyde. This intermediate is then condensed with 2-phenylquinolin-4(1H)-one in the presence of a base to yield 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone. The synthesis of 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone is well-established, and several modifications of the procedure have been reported in the literature.
Applications De Recherche Scientifique
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been used to study synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone is also used as a tool to differentiate between different types of glutamate receptors, such as AMPA and kainate receptors.
Propriétés
IUPAC Name |
4-(cyclohexylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21-20(24(26)27)19(22-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(21)16-11-5-2-6-12-16/h2,5-8,11-15,22H,1,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZBTHBSSBEIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylamino-3-nitro-1-phenyl-1H-quinolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-fluorobenzyl)-N-[(6-methyl-2-pyridinyl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4895918.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B4895925.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide](/img/structure/B4895930.png)
![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)

![[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4895940.png)

![4-[3-(4-fluorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4895949.png)
![1-(3-bromophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895957.png)
![9-oxo-N-(2-phenylethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4895964.png)
![5-(4-methoxy-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4895971.png)
![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4895997.png)